

Hdac-IN-87: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hdac-IN-87

Cat. No.: B15582227

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COMPOUND AT A GLANCE

| Parameter | Value | Reference |
|-------------------|---|-----------|
| Compound Name | Hdac-IN-87 (also known as Compound XII6) | [1][2][3] |
| CAS Number | 3039482-69-1 | [2][3] |
| Molecular Formula | C13H7F5N4O2S | [2][3] |
| Molecular Weight | 378.28 g/mol | [3] |
| Target(s) | Non-selective Histone Deacetylase (HDAC) inhibitor | [1][2][3] |
| Primary Activity | Fungicidal activity against P. sorghi and P. pachyrhizi | [1][2][3] |

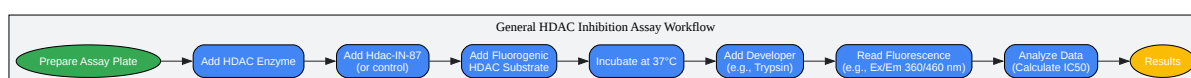
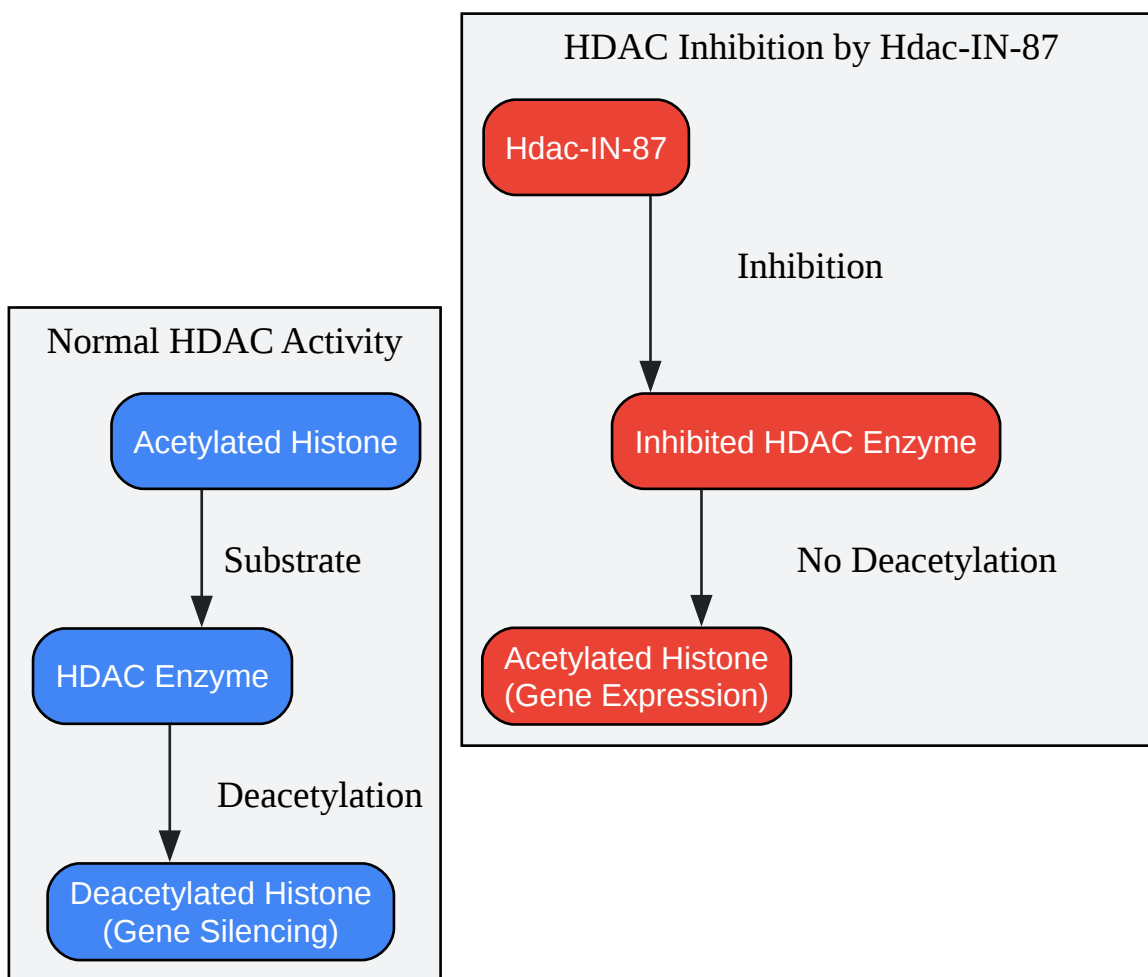
Introduction

Hdac-IN-87 is a novel, non-selective histone deacetylase (HDAC) inhibitor.[1][2][3] It has demonstrated inhibitory activity against at least two HDAC isoforms, HDAC4 and HDAC6, and exhibits potent fungicidal properties.[1][2] This technical guide provides a comprehensive overview of the available data on **Hdac-IN-87**, including its mechanism of action, biological activities, and physicochemical properties, to support further research and development efforts.

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4][5][6] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[6][7] HDAC inhibitors, such as **Hdac-IN-87**, block the activity of these enzymes, leading to an accumulation of acetylated histones.[5][8] This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.[6][8]

The general mechanism of HDAC inhibition involves the binding of the inhibitor to the active site of the HDAC enzyme, typically chelating a zinc ion that is essential for its catalytic activity.[4][5] This prevents the enzyme from deacetylating its substrates.



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